Physical and chemical properties of Dibenzothiophene-d8.
Physical and chemical properties of Dibenzothiophene-d8.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Dibenzothiophene-d8, a deuterated form of dibenzothiophene. This document is intended to be a valuable resource for professionals in research, analytical chemistry, and drug development who utilize stable isotope-labeled compounds.
Introduction
Dibenzothiophene-d8 (C₁₂D₈S) is a polycyclic aromatic sulfur heterocycle in which all eight hydrogen atoms of dibenzothiophene have been replaced with deuterium. This isotopic labeling makes it an excellent internal standard for quantitative analysis by mass spectrometry, particularly in the study of environmental pollutants and in metabolic research. Its chemical behavior is nearly identical to its non-deuterated counterpart, but its increased mass allows for clear differentiation in mass spectrometric analyses.
Physical and Chemical Properties
The fundamental physical and chemical properties of Dibenzothiophene-d8 are summarized in the tables below.
General Properties
| Property | Value | Reference |
| Chemical Formula | C₁₂D₈S | [1] |
| Molecular Weight | 192.31 g/mol | [1] |
| Appearance | Solid | |
| Isotopic Purity | ≥98 atom % D |
Thermal Properties
| Property | Value |
| Melting Point | 97-100 °C |
| Boiling Point | 332-333 °C |
Solubility
| Solvent | Solubility |
| Water | Insoluble |
| Organic Solvents (e.g., Benzene) | Soluble |
Experimental Protocols
Detailed experimental protocols are crucial for the effective use of Dibenzothiophene-d8. The following sections provide representative methodologies for its synthesis, purification, and application in analytical methods.
Synthesis of Dibenzothiophene-d8
A common method for the synthesis of deuterated aromatic compounds is through hydrogen-deuterium exchange reactions. A plausible synthetic route for Dibenzothiophene-d8 would involve the reaction of unlabeled dibenzothiophene with a deuterium source in the presence of a catalyst.
Reaction Scheme:
Caption: Synthesis of Dibenzothiophene-d8 via H/D exchange.
Materials:
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Dibenzothiophene
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Deuterated water (D₂O)
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Platinum on carbon (Pt/C) catalyst
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High-pressure reaction vessel
Procedure:
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Place Dibenzothiophene and a catalytic amount of Pt/C in a high-pressure reaction vessel.
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Add an excess of deuterated water to the vessel.
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Seal the vessel and heat to a temperature typically ranging from 150-200°C.
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Maintain the reaction under stirring for 24-48 hours to ensure complete deuterium exchange.
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After cooling to room temperature, the reaction mixture is partitioned between an organic solvent (e.g., dichloromethane) and water.
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The organic layer containing the deuterated product is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
Purification
Purification of the synthesized Dibenzothiophene-d8 is essential to remove any unreacted starting material and byproducts. High-performance liquid chromatography (HPLC) is a suitable method for this purpose.
Workflow for HPLC Purification:
Caption: HPLC purification workflow for Dibenzothiophene-d8.
HPLC Parameters (Representative):
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Column: A reverse-phase C18 column is typically used for the separation of polycyclic aromatic hydrocarbons.
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Mobile Phase: A gradient of acetonitrile and water is commonly employed.
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Detection: UV detection at a wavelength where dibenzothiophene shows strong absorbance (e.g., 254 nm).
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Procedure:
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Dissolve the crude product in a minimal amount of the initial mobile phase.
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Inject the solution onto the HPLC system.
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Run a gradient elution to separate Dibenzothiophene-d8 from impurities.
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Collect the fractions corresponding to the Dibenzothiophene-d8 peak.
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Combine the pure fractions and remove the solvent under vacuum to obtain the purified product.
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Application as an Internal Standard in GC-MS Analysis
Dibenzothiophene-d8 is widely used as an internal standard for the quantification of dibenzothiophene and related compounds in complex matrices such as environmental samples or biological fluids.
Experimental Workflow for Sample Analysis:
Caption: Workflow for using Dibenzothiophene-d8 as an internal standard.
GC-MS Parameters (Representative):
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Gas Chromatograph:
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Column: A non-polar capillary column (e.g., DB-5ms).
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Inlet: Splitless injection at 280°C.
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Oven Program: Start at 60°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 10 minutes.
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Carrier Gas: Helium at a constant flow rate.
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Mass Spectrometer:
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Ionization: Electron Ionization (EI) at 70 eV.
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Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity.
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Monitored Ions:
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Dibenzothiophene (analyte): m/z 184 (molecular ion)
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Dibenzothiophene-d8 (internal standard): m/z 192 (molecular ion)
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Quantification: The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H-NMR: Due to the replacement of all protons with deuterium, a ¹H-NMR spectrum of pure Dibenzothiophene-d8 would show no signals from the compound itself. The only observable signals would be from any residual protons in the deuterated solvent or from any protonated impurities.
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¹³C-NMR: The ¹³C-NMR spectrum is expected to be similar to that of unlabeled dibenzothiophene, but the signals may be broader and show splitting due to coupling with deuterium (C-D coupling).
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of Dibenzothiophene-d8 will differ significantly from its non-deuterated counterpart, particularly in the C-H stretching and bending regions.
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C-H Vibrations: The characteristic C-H stretching vibrations typically observed around 3000-3100 cm⁻¹ for aromatic compounds will be absent.
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C-D Vibrations: New absorption bands corresponding to C-D stretching vibrations will appear at lower wavenumbers, typically in the range of 2200-2300 cm⁻¹. C-D bending vibrations will also be shifted to lower frequencies compared to C-H bending vibrations.
Safety and Handling
Dibenzothiophene-d8 should be handled with care in a laboratory setting.
Safety Information:
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed |
Handling Precautions:
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Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Handle in a well-ventilated area or in a chemical fume hood.
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Avoid inhalation of dust and contact with skin and eyes.
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Store in a tightly sealed container in a cool, dry place.
This technical guide provides essential information on the physical and chemical properties, experimental protocols, and safety considerations for Dibenzothiophene-d8. For specific applications, further optimization of the described methods may be required. Always consult the relevant Safety Data Sheet (SDS) before handling this compound.
